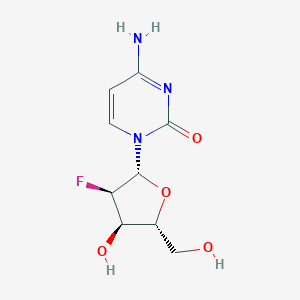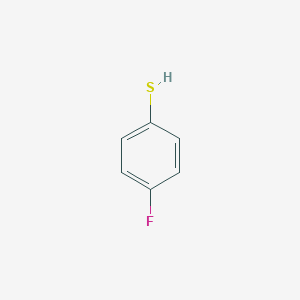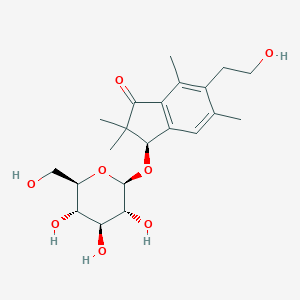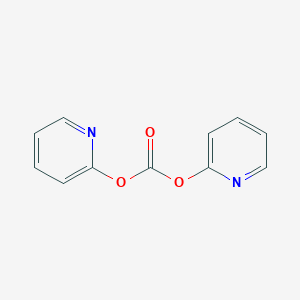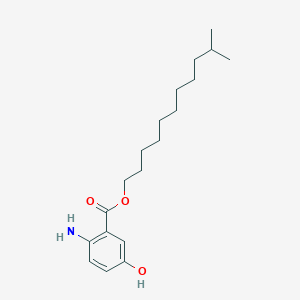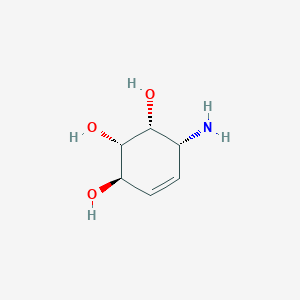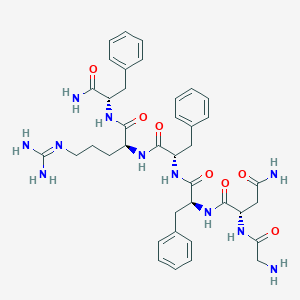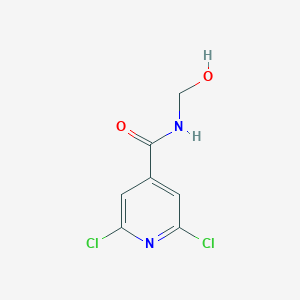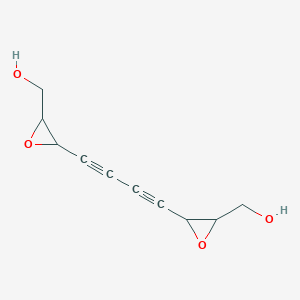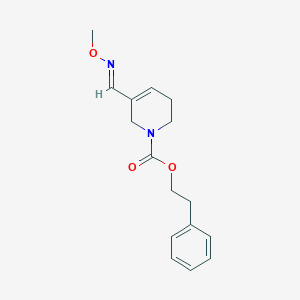
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression. Further research is needed to elucidate the exact mechanism of action.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to modulate neurotransmitter levels in the brain, suggesting potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods. However, its low solubility in water and some organic solvents can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify specific targets for its activity. In addition, it may be valuable to explore its potential applications in other scientific fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the condensation reaction of 2-phenylethylamine and ethyl pyruvate, followed by the reduction of the resulting imine with sodium borohydride. This method has been optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Propiedades
Número CAS |
145071-38-1 |
|---|---|
Nombre del producto |
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C16H20N2O3 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
2-phenylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-20-17-12-15-8-5-10-18(13-15)16(19)21-11-9-14-6-3-2-4-7-14/h2-4,6-8,12H,5,9-11,13H2,1H3/b17-12+ |
Clave InChI |
JDOQFCLBKHCQSK-SFQUDFHCSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C(=O)OCCC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCCC2=CC=CC=C2 |
SMILES canónico |
CON=CC1=CCCN(C1)C(=O)OCCC2=CC=CC=C2 |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-phenylethyl ester, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



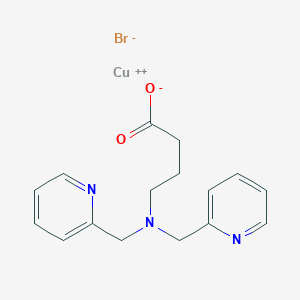
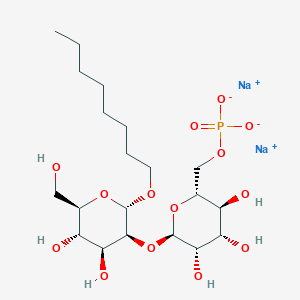
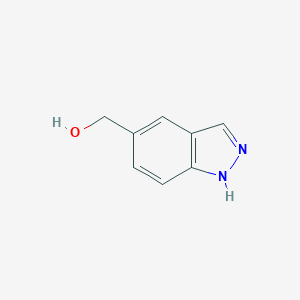
![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)
